(S)-叔丁基1-氨基丙烷-2-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

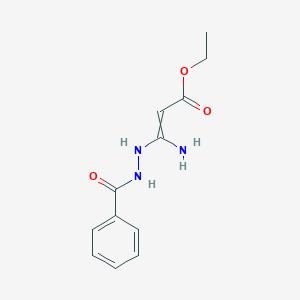

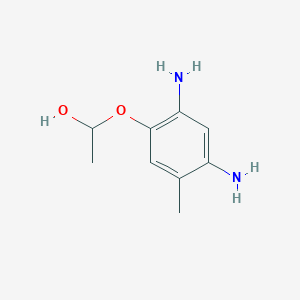

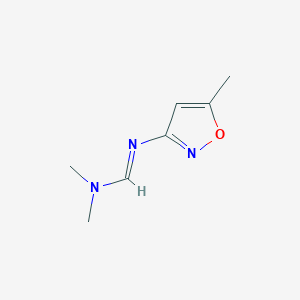

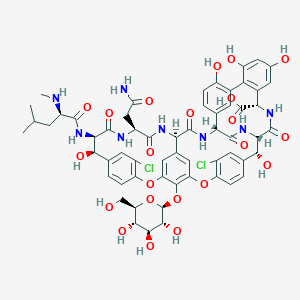

“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a chemical compound with the CAS Number: 146552-71-8 . It has a molecular weight of 174.24 . The IUPAC name for this compound is tert-butyl (1S)-2-amino-1-methylethylcarbamate .

Molecular Structure Analysis

The InChI code for “(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is 1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a solid substance . It should be stored in a refrigerator .科学研究应用

合成和制造

(S)-叔丁基1-氨基丙烷-2-基氨基甲酸酯一直是淋巴细胞功能相关抗原1抑制剂制造工艺开发和中试合成中的重点。通过高效的一锅两步串联序列,实现了实用且可扩展的合成,以高纯度得到目标产物 (Li et al., 2012)。该化合物也已被合成作为各种生物化合物的中间体,表明其在化学合成中的重要性 (Zhao et al., 2017)。

化学结构表征

叔丁基衍生物的化学结构,包括(S)-叔丁基1-氨基丙烷-2-基氨基甲酸酯,已使用2D异核NMR实验等先进技术进行表征。这些研究对于理解该化合物的结构复杂性和在各个领域的潜在应用至关重要 (Aouine et al., 2016)。

在药物合成中的潜力

该化合物已显示出作为医学相关化合物合成的中间体的潜力。例如,它已被用于合成强效蛋白酶体抑制剂lactacystin,表明其在制药工业中的效用 (Ooi et al., 2004)。

糖基化和转化

(S)-叔丁基1-氨基丙烷-2-基氨基甲酸酯已参与糖基化过程,表明其在叔丁基氨基甲酸酯转化为新型糖缀合物中的作用。该过程对各种保护基团表现出良好的耐受性,并且可用于生成非天然糖肽构建模块,展示其在化学转化中的多功能性 (Henry & Lineswala, 2007)。

在NMR光谱学中的应用

(S)-叔丁基1-氨基丙烷-2-基氨基甲酸酯的衍生物,如O-叔丁基酪氨酸,已在NMR光谱学中用作高分子量系统和测量亚微摩尔配体结合亲和力的标签。该应用展示了其在先进研究和诊断中的潜力 (Chen et al., 2015)。

安全和危害

作用机制

Target of Action

Carbamates, in general, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The mode of action of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate involves the formation of carbamates. Carbamates are formed through the reaction of amines with carbon dioxide (CO2). The reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which forms a zwitterionic superbase–CO2 adduct . . Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .

Biochemical Pathways

Carbamates, in general, can affect various biochemical pathways depending on their specific targets .

Result of Action

The effects would depend on the specific biological targets of the compound and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature .

生化分析

Biochemical Properties

In biochemical reactions, (S)-Tert-butyl 1-aminopropan-2-ylcarbamate interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves the formation of carbamates . The compound acts as a carbamoyl donor in the formation of carbamates, a process that can be mediated by superbases . This interaction is significant as it opens a rational way to design new synthesis strategies .

Molecular Mechanism

At the molecular level, (S)-Tert-butyl 1-aminopropan-2-ylcarbamate exerts its effects through a series of binding interactions with biomolecules and changes in gene expression. One of the key mechanisms involves the dissociation of CO2 from the compound before a concerted carboxylation occurs . This process is facilitated by the compound acting as a deprotonating agent .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567217 |

Source

|

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146552-71-8 |

Source

|

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)